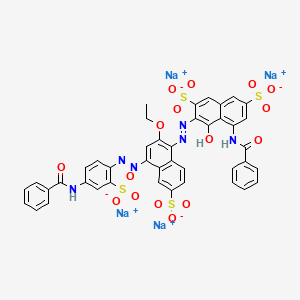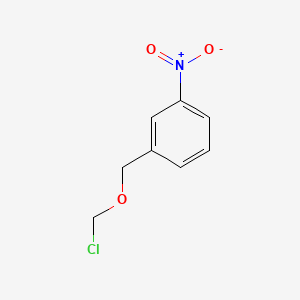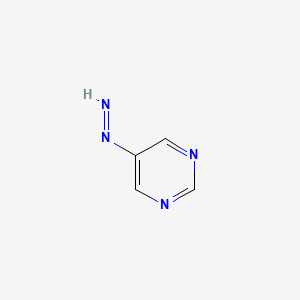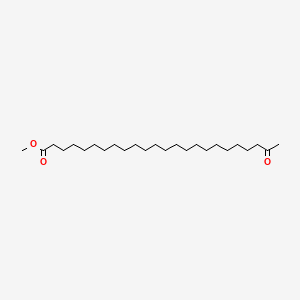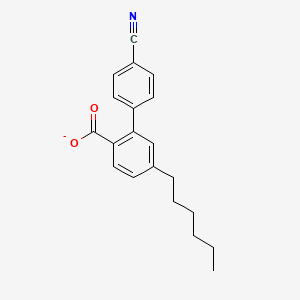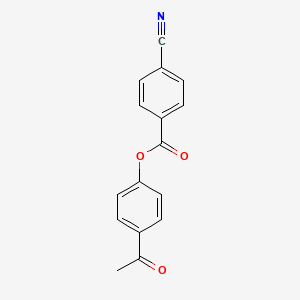![molecular formula C30H62N4O6Si6 B13804397 Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with trimethylsilyl groups, which enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with substituted functional groups.
科学的研究の応用
5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with metal ions and other reactive species, facilitating catalytic reactions and enhancing the compound’s reactivity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- **5,5’-(2-Methylpropylidene)bis[2,4,6-trihydroxy]pyrimidine]
- **5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]benzene]
Uniqueness
Compared to similar compounds, 5,5’-(2-Methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]pyrimidine] is unique due to its enhanced stability and reactivity conferred by the trimethylsilyl groups. These groups protect the pyrimidine core from hydrolysis and oxidation, making the compound more suitable for various applications in research and industry.
特性
分子式 |
C30H62N4O6Si6 |
|---|---|
分子量 |
743.3 g/mol |
IUPAC名 |
trimethyl-[5-[2-methyl-1-[2,4,6-tris(trimethylsilyloxy)pyrimidin-5-yl]propyl]-2,6-bis(trimethylsilyloxy)pyrimidin-4-yl]oxysilane |
InChI |
InChI=1S/C30H62N4O6Si6/c1-21(2)22(23-25(35-41(3,4)5)31-29(39-45(15,16)17)32-26(23)36-42(6,7)8)24-27(37-43(9,10)11)33-30(40-46(18,19)20)34-28(24)38-44(12,13)14/h21-22H,1-20H3 |
InChIキー |
RUCCFGGIFJEAJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(N=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C2=C(N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


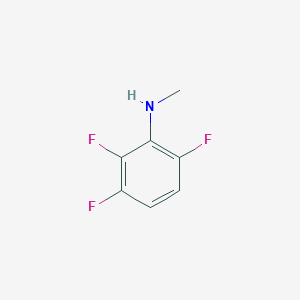
![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
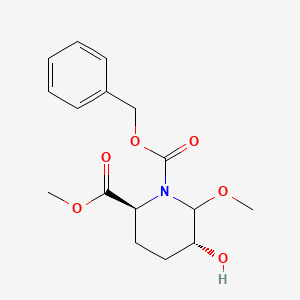
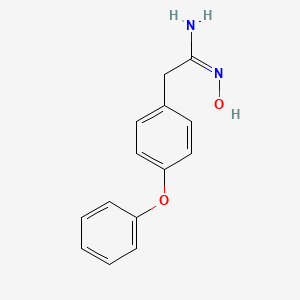
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
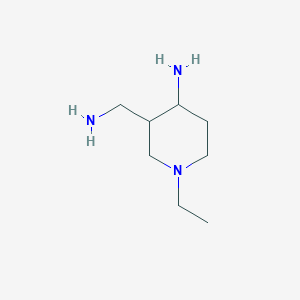
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)

